molecular formula C5H11N5 B1424959 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole CAS No. 875541-42-7

5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole

Cat. No.: B1424959
CAS No.: 875541-42-7
M. Wt: 141.18 g/mol
InChI Key: GSAPQYNJBHTIOJ-BYPYZUCNSA-N
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Description

5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole is a chiral, nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The tetrazole ring, a stable, five-membered ring comprising four nitrogen and one carbon atom, is a well-known bioisostere for carboxylic acid and other functional groups . This substitution can dramatically alter key properties of a molecule, such as its acidity, metabolic stability, and binding affinity, without a substantial change in molecular geometry or electronic distribution . The specific presence of a chiral center adjacent to the tetrazole ring in this compound makes it a particularly valuable scaffold for the synthesis of enantiomerically pure molecules, such as tetrazole analogues of amino acids . Researchers utilize this compound in the development of novel bioactive molecules. Tetrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including serving as key components in antihypertensive agents, antibacterial and antifungal compounds, anti-inflammatory drugs, and anticonvulsants . The 2H-tetrazole isomer is a common motif in such applications. The synthesis of this compound can be approached through several routes, including [3+2] cycloaddition reactions or regioselective alkylation and arylation strategies for 2H-tetrazoles . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-3(2)4(6)5-7-9-10-8-5/h3-4H,6H2,1-2H3,(H,7,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAPQYNJBHTIOJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cycloaddition of Nitriles with Azide Sources

Methodology Overview:
The most conventional and widely adopted approach involves the nucleophilic attack of azide ions on nitriles, leading to tetrazole ring formation through [3+2] cycloaddition. This process typically employs organic solvents such as dimethylformamide (DMF) and often requires catalysts or specific reaction conditions to optimize yields.

Key Reaction Conditions:

  • Nitrile precursor: relevant to the target compound's structure.
  • Azide source: sodium azide (NaN₃) is most common.
  • Catalyst: Zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or Lewis acids.
  • Solvent: DMF, with some protocols exploring solvent-free conditions.
  • Temperature: Reflux temperatures around 110°C are standard.

Research Findings:

  • A study demonstrated the synthesis of tetrazoles via heating nitriles with sodium azide in DMF at 110°C, achieving high yields (~89%).
  • Alternative methods include the reaction of isocyanides with azidotrimethylsilane in methanol, often catalyzed by HCl, providing access to tetrazoles under milder conditions.

Data Table 1: Synthesis of Tetrazoles via Nitrile-Azide Cycloaddition

Method Reagents Solvent Catalyst Temperature Yield (%) Notes
Nitrile + NaN₃ Nitrile, NaN₃ DMF None / ZnCl₂ 110°C 89 Optimized for aromatic nitriles
Isocyanide + Azidotrimethylsilane Isocyanide, TMSN₃ MeOH HCl (2 mol%) 60°C Variable Mild conditions, selective

Multi-Component and Domino Reactions

Methodology Overview:
Recent advances include one-pot multi-component reactions, combining aldehydes, malononitrile, and azide sources to efficiently generate tetrazoles with high yields and minimal environmental impact.

Research Findings:

  • A one-pot domino Knoevenagel condensation followed by 1,3-dipolar cycloaddition was successfully employed to synthesize 2-(1H-tetrazole-5-yl)acrylonitrile derivatives, with solvent-free conditions and no catalysts, achieving excellent yields.
  • Magnetic nanoparticle catalysts like Fe₃O₄ have been used to facilitate microwave-assisted synthesis, reducing reaction times and improving yields.

Data Table 2: Multi-Component Synthesis of Tetrazoles

Method Reagents Conditions Catalyst Yield (%) Notes
Multi-component domino Aldehyde, malononitrile, NaN₃ Solvent-free, microwave Fe₃O₄ nanoparticles >90 Eco-friendly, rapid
Knoevenagel + Cycloaddition Aldehyde, malononitrile, NaN₃ Reflux, solvent None 85-95 High efficiency

Synthesis via Isocyanide and Azide Derivatives

Methodology Overview:
Alternative routes involve converting isocyanides or related intermediates into tetrazoles via cycloaddition with azide sources, often requiring specific halogenated intermediates.

Research Findings:

  • Substituted diphenyl acetonitriles reacted with sodium azide and triethylamine in refluxing conditions to produce 5-benzhydryl-1H-tetrazoles.
  • Haloalkyl derivatives of tetrazoles can be synthesized by halogenation of precursors followed by nucleophilic substitution with azide ions.

Data Table 3: Synthesis from Halogenated Precursors

Method Precursors Reagents Conditions Yield (%) Notes
Halogenation + Azide substitution Diphenyl acetonitriles SOCl₂, NaN₃ Reflux 70-80 Suitable for substituted tetrazoles
Halogenated benzoyl derivatives Benzoyl chlorides NaN₃ Reflux 75 For aromatic tetrazoles

Eco-Friendly and Catalytic Approaches

Research Findings:

  • Nano-TiCl₄.SiO₂ has been demonstrated as an effective catalyst for the synthesis of 5-substituted tetrazoles, including optimization of solvent and temperature conditions.
  • Catalyst-free, solvent-free reactions under microwave irradiation have been reported, significantly reducing reaction times and environmental impact.

Data Table 4: Catalytic and Green Synthesis

Method Catalyst Solvent Temperature Yield (%) Notes
Nano-TiCl₄.SiO₂ catalyzed Nano-TiCl₄.SiO₂ DMF Reflux Up to 85 Eco-friendly catalyst
Microwave, solvent-free None None Microwave >90 Rapid, sustainable

Summary of Key Findings

Synthesis Method Advantages Limitations Typical Yield (%)
Nitrile + Sodium Azide Widely applicable, high yields Requires toxic solvents like DMF 85-89
Multi-Component Domino Eco-friendly, high yields, rapid Requires specific equipment >90
Isocyanide-based Useful for specific derivatives Multi-step, specialized intermediates 70-80
Catalytic (Nano-TiCl₄.SiO₂) Environmentally friendly, efficient Catalyst preparation needed Up to 85

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: The reduction of the tetrazole ring can yield different products, such as the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products:

  • Oxidized Derivatives: Various oxidized forms depending on the conditions and reagents used.

  • Reduced Products: Amine derivatives.

  • Substituted Products: Functionalized tetrazoles with different nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research has indicated that tetrazole derivatives, including 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole, can act as inhibitors of monoamine neurotransmitter reuptake, specifically targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. A study demonstrated that certain disubstituted tetrazoles exhibited potent inhibitory effects on these transporters, with IC50 values indicating strong potential for antidepressant activity. For instance, compounds with specific structural modifications showed enhanced inhibition rates, suggesting a structure-activity relationship critical for drug design .

Compound5-HT Reuptake (IC50 µM)NE Reuptake (IC50 µM)DA Reuptake (IC50 µM)
This compound0.36110.27350.3831
Venlafaxine HCl (control)0.20400.11000.0430

Antimicrobial Activity
Tetrazole derivatives have also been evaluated for their antimicrobial properties. For example, a series of substituted tetrazoles demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of specific functional groups into the tetrazole structure was found to enhance antibacterial efficacy .

Coordination Chemistry

Tetrazoles are utilized as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The unique nitrogen-rich structure of tetrazoles allows them to act as bidentate or tridentate ligands, facilitating the formation of metal-tetrazole complexes that exhibit interesting electronic and magnetic properties. These complexes have potential applications in catalysis and materials science .

Explosives and Propellants

The energetic properties of tetrazoles make them suitable candidates for use in explosives and rocket propellants. Their high nitrogen content leads to the release of large volumes of gas upon decomposition, which is advantageous in propellant applications. Research has shown that certain tetrazole derivatives can be engineered to optimize their explosive performance while maintaining safety standards .

Case Studies

Case Study 1: Antidepressant Development
A study focused on synthesizing a series of piperidine-tetrazole compounds revealed insights into their interactions with neurotransmitter transporters. The research highlighted how structural variations influenced their binding affinity and inhibitory potency against serotonin reuptake, paving the way for developing novel antidepressants based on the tetrazole scaffold .

Case Study 2: Antimicrobial Efficacy
In another investigation, a library of tetrazole derivatives was screened for antimicrobial activity against clinically relevant pathogens. The study identified lead compounds that exhibited potent activity against multi-drug resistant strains, demonstrating the potential of tetrazoles in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism by which 5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Antinociceptive Activity

  • LQFM-021: Exhibits antinociceptive effects via modulation of the NO/cGMP/KATP pathway, with potency comparable to morphine in the hot-plate test .
  • Racecadotril derivatives (15a-l): Demonstrate superior latency times in analgesic assays compared to earlier tetrazoles like 6-(4-chlorophenoxy)tetrazolo[5,1-a]phthalazine, suggesting enhanced CNS penetration due to amino acid integration .

Antioxidant Activity

  • Compound S10 : A 1,5-disubstituted tetrazole with an acetohydrazide-aldehyde moiety, shows the highest radical scavenging activity (DPPH assay) among synthesized derivatives, attributed to electron-donating substituents .

Structural Influences on Bioactivity

  • Fluorophenyl groups (e.g., in LQFM-021) enhance metabolic stability and binding affinity through hydrophobic interactions and reduced CYP450-mediated oxidation .
  • Chiral aminoalkyl groups (as in the target compound) may improve target selectivity, as seen in other chiral therapeutics like levocetirizine .

Biological Activity

5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Tetrazole Compounds

Tetrazoles are five-membered aromatic heterocycles that contain four nitrogen atoms and one carbon atom. They are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, anticancer, and antihypertensive properties . The unique structure of tetrazoles allows for modifications that can enhance their pharmacological efficacy.

Antimicrobial Activity

Studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, various substituted tetrazoles have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that specific modifications can enhance the antimicrobial potency .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus12.5 µg/mL
5bEscherichia coli25 µg/mL
5cCandida albicans15.6 µg/mL

Anticancer Properties

Research has demonstrated that tetrazole derivatives can inhibit cancer cell proliferation. For example, a study showed that certain 1,5-disubstituted α-amino tetrazoles significantly inhibited caspase-1 activity in U937 cells, which are used as a model for human macrophages in inflammation studies. This suggests potential applications in cancer therapy through immunomodulation .

Table 2: Caspase-1 Inhibition by Tetrazole Derivatives

CompoundIC50 (µM)Enzyme Activity (% at 100 µM)
5aa14.69.49
5abNDIA
5ac77.849.65

The biological activities of tetrazoles are attributed to their ability to interact with various biological targets:

  • Antimicrobial Mechanism : Tetrazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anticancer Mechanism : The inhibition of caspase-1 suggests that these compounds can modulate inflammatory pathways involved in tumorigenesis, potentially leading to reduced cancer cell survival and proliferation .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving the evaluation of cytotoxic effects on U937 cells indicated that specific tetrazole derivatives exhibited significant cytotoxicity and immunomodulatory effects when tested against lipopolysaccharide (LPS)-stimulated macrophages .
  • In Vivo Efficacy : Another investigation into the hypoglycemic activity of tetrazole-bearing compounds revealed significant glucose-lowering effects in diabetic models, indicating their potential role in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-[(S)-1-amino-2-methylpropyl]-2H-tetrazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of tetrazole derivatives typically involves 1,3-dipolar cycloaddition between azides and nitriles. For regioselective outcomes, base catalysts (e.g., triethylamine) and microwave-assisted reactions are effective. For example, coupling reactions of O-peracylated tosylhydrazones with tetrazoles under metal-free conditions achieved 7–67% yields, with regioselectivity dependent on solvent polarity and temperature . Additionally, cycloaddition of HN₃ with fluorinated nitriles (e.g., F(NO₂)₂CCN) can introduce explosophore groups, though this requires stringent safety protocols .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing tetrazole derivatives?

  • Methodological Answer :

  • Spectroscopy : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy are essential for confirming functional groups and electronic environments. For example, ¹⁹F NMR confirmed the fluorodinitromethyl group in 5-(fluorodinitromethyl)-2H-tetrazole .
  • Crystallography : X-ray diffraction using SHELXL software (v.2015+) refines crystal structures, resolving bond lengths and angles. The triclinic crystal system of 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole dihydrate was determined with a=7.4300 Å and β=90.813° using Bruker SMART CCD detectors .

Q. What are the common pharmacological targets for tetrazole derivatives, and how are bioactivity assays designed?

  • Methodological Answer : Tetrazoles are explored as ion channel inhibitors (e.g., CLC-1 for neuromuscular disorders ) and angiotensin II antagonists . Bioactivity assays often combine in vitro receptor-binding studies (e.g., α1-adrenergic receptor agonism ) with computational docking. For example, ligands like 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole showed high binding affinity in silico for Mycobacterium tuberculosis targets .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL address challenges in resolving tetrazole structures with high thermal motion or twinning?

  • Methodological Answer : SHELXL employs constraints for disordered atoms and twin refinement algorithms (e.g., BASF parameter) to handle twinned data. Its integration with SHELXPRO allows macromolecular refinement, particularly useful for high-resolution datasets. Recent updates include improved hydrogen-bond restraints and anisotropic displacement parameter modeling .

Q. What strategies optimize regioselectivity and yield in the synthesis of chiral tetrazole derivatives?

  • Methodological Answer :

  • Chiral Induction : Use of (S)-configured starting materials (e.g., L-amino acids) ensures enantiomeric purity.
  • Reaction Optimization : Microwave irradiation reduces reaction times (e.g., 4 hours for propargylation of 5-(4-methoxyphenyl)-1H-tetrazole ), while solvent-free conditions with TBAF catalysts improve yields to >80% .
  • Regioselective Coupling : Cross-dehydrogenative coupling (CDC) with ethers/boronic acids requires oxidizers like O₂ (1 atm) to minimize byproducts .

Q. How can discrepancies in pharmacological activity data for tetrazole derivatives be reconciled?

  • Methodological Answer : Contradictions arise from variations in assay conditions (e.g., receptor isoform specificity) or metabolite interference. For example, SDZ NVI-085’s α1-adrenergic activity in mice was blocked by GR127935 (5-HT1D antagonist), highlighting cross-reactivity risks . Systematic validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) and pharmacokinetic profiling (ADMET) is critical .

Q. What are the applications of tetrazole derivatives in energetic materials, and how are their stability profiles assessed?

  • Methodological Answer : 5-(Fluorodinitromethyl)-2H-tetrazole derivatives exhibit high oxygen balances (29.4% for combustion to CO) but require sensitivity testing (impact/friction). Thermal stability is assessed via DTA, with decomposition thresholds >150°C . Safety protocols mandate handling in dilute solutions and avoiding mechanical stress .

Q. How does computational modeling enhance the prediction of tetrazole bioactivity and metabolic pathways?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) predict binding modes for targets like Mycobacterium tuberculosis InhA. Tools like RS-Web Predictor identify metabolic hotspots (e.g., cytochrome P450 oxidation sites on 5-(4-Ethyl-phenyl)-2H-tetrazole) . Free-energy perturbation (FEP) calculations refine affinity predictions for lead optimization.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole
Reactant of Route 2
5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.